4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
Description
4-Bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a bromine substituent at the 4-position of the thiophene ring and a methoxyethylamino-acetamide side chain on the phenyl group. This compound is structurally tailored to modulate electronic and steric properties, which may influence its biological activity, solubility, and binding affinity. Thiophene carboxamides are frequently explored for pharmacological applications, including antimicrobial and anticancer activities, due to their ability to interact with biological targets such as enzymes or DNA .
Properties
IUPAC Name |
4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-22-7-6-18-15(20)8-11-2-4-13(5-3-11)19-16(21)14-9-12(17)10-23-14/h2-5,9-10H,6-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHJVXOWIXGUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: Starting with a thiophene precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation reaction: The brominated thiophene is then reacted with an amine derivative, such as 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline, under suitable conditions to form the carboxamide linkage.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Studies: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares core features with several classes of thiophene and benzamide derivatives, differing primarily in substituents and side chains. Key structural analogs include:
Key Observations :
- Bromine vs. Nitro Groups : Bromine at the thiophene 4-position (target compound) likely enhances lipophilicity and steric bulk compared to nitro-substituted analogs (e.g., ), which may improve membrane permeability but reduce solubility .
- Methoxyethyl Side Chain: The methoxyethylamino-acetamide moiety in the target compound introduces hydrogen-bonding capacity and flexibility, contrasting with rigid substituents like trifluoromethyl groups in or nitro groups in 4MNB .
- Thiophene vs.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The methoxyethyl group in the target compound may engage in N–H···O/S interactions similar to thioamide derivatives (e.g., ), which form eight-membered hydrogen-bonded synthons . In contrast, nitrothiophene carboxamides () rely on nitro-group interactions for crystal packing .
- Solubility : The methoxyethyl side chain likely improves aqueous solubility compared to halogenated analogs (e.g., , C₁₂H₈BrClN₂OS₂), which exhibit higher molecular weight and halogen density .
- Molecular Conformation : Crystallographic data for O-methyl-N-4-bromophenyl thiocarbamate () reveal syn arrangements of thione-S and amide-N–H atoms, a feature that may differ in the target compound due to its flexible side chain .
Biological Activity
4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide, also known by its chemical identifier CID 46943215, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various research findings.
Structure and Composition
- Molecular Formula: C24H22BrN3O4
- Molecular Weight: 496.4 g/mol
- IUPAC Name: 2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide
The compound features a thiophene ring, which is significant in many pharmacological applications due to its diverse biological activities.
Chemical Structure
Chemical Structure
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Target Organism | Method Used |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | Turbidimetric method |
| Compound B | Antifungal | C. albicans | Disk diffusion assay |
| Compound C | Anticancer | MCF7 (breast cancer) | Sulforhodamine B assay |
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. In vitro studies demonstrated that compounds with structural similarities to this compound showed significant cytotoxic effects against breast cancer cell lines (MCF7) and glioblastoma (U-87). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study: MCF7 Cell Line
A study conducted on the MCF7 cell line revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The results suggest that the presence of specific functional groups enhances the interaction with cellular targets involved in cancer proliferation.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Receptor Modulation: It could interact with various receptors, modulating signaling pathways that control cell growth and apoptosis.
- Radical Scavenging: Some studies suggest antioxidant properties that can protect cells from oxidative stress, contributing to its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
